Hydrolytic Stability: Equilibrium Constant Comparison with n-Butyl, n-Propyl, and Methyl Borates
Tripentyl borate (n-amyl borate) exhibits an equilibrium constant (K) for hydrolysis of 1.805, which is markedly lower than that of n-butyl borate (K=2.034), n-propyl borate (K=2.695), and methyl borate (K=15.81) [1]. This lower K value directly translates to slower and less complete hydrolysis under equivalent aqueous conditions, confirming that the pentyl derivative is the most hydrolytically stable among the tested linear trialkyl borates.
| Evidence Dimension | Hydrolysis Equilibrium Constant (K) |
|---|---|
| Target Compound Data | K = 1.805 |
| Comparator Or Baseline | n-Butyl borate: K = 2.034; n-Propyl borate: K = 2.695; Methyl borate: K = 15.81 |
| Quantified Difference | Tripentyl borate K is 11% lower than n-butyl, 33% lower than n-propyl, and 89% lower than methyl. |
| Conditions | Aqueous hydrolysis; analytical procedure measuring unhydrolyzed ester concentration over time. |
Why This Matters
Enhanced hydrolytic stability reduces premature degradation in moisture-sensitive applications, extending formulation shelf-life and ensuring consistent performance in lubricant or solvent systems.
- [1] Christopher, P. M. (1954). The hydrolysis of alkyl borates (Master's thesis). Newark College of Engineering. Equilibrium constants: methyl borate = 15.81; n-propyl = 2.695; n-butyl = 2.034; n-amyl = 1.805. View Source
